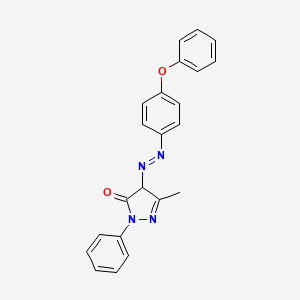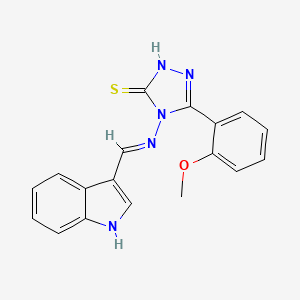
5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Diazo Compound: The synthesis begins with the preparation of a diazo compound from aniline derivatives. This involves the reaction of aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenoxyphenyl derivative in the presence of a base, such as sodium acetate, to form the azo compound.
Cyclization: The azo compound undergoes cyclization with a hydrazine derivative to form the pyrazolone ring. This step typically requires refluxing in ethanol or another suitable solvent with an acid catalyst like glacial acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the azo group to the corresponding amine can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are studied for their analgesic, antipyretic, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors. It is also explored for its potential in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-Phenoxyphenyl)diazenyl)pyrazol-3-one: Similar structure but lacks the methyl and phenyl groups.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar core structure but lacks the azo and phenoxyphenyl groups.
4-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl, phenyl, and azo groups.
Uniqueness
5-Methyl-4-((4-phenoxyphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the azo and pyrazolone moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
478250-40-7 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N4O2/c1-16-21(22(27)26(25-16)18-8-4-2-5-9-18)24-23-17-12-14-20(15-13-17)28-19-10-6-3-7-11-19/h2-15,21H,1H3 |
InChI Key |
XDMFJQPCEZQBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039311.png)

![Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12039320.png)
![N-[2-(benzyloxy)phenyl]-4-chlorobenzamide](/img/structure/B12039327.png)



![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039356.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B12039359.png)

![[1-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12039374.png)

![(2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide](/img/structure/B12039397.png)
![3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole](/img/structure/B12039405.png)
